Product packaging for 7-Iodocinnoline(Cat. No.:)

7-Iodocinnoline

Cat. No.: B15331392
M. Wt: 256.04 g/mol
InChI Key: ZERDYXRIGUQFFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Iodocinnoline is a chemical compound of interest in pharmaceutical and materials science research. As a halogenated cinnoline derivative, it serves as a versatile synthetic intermediate for constructing more complex molecular architectures. Iodine-substituted heterocycles are frequently employed in cross-coupling reactions, such as Suzuki or Sonogashira reactions, to create carbon-carbon bonds for drug discovery and development efforts . Researchers utilize these core structures to develop new substances with potential biological activity. Please note: The specific chemical properties, research applications, and safety data for this compound were not available in the search. The information provided here is a general template based on related chemical classes. You must replace this content with accurate, verified data specific to this compound before publication. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5IN2 B15331392 7-Iodocinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5IN2

Molecular Weight

256.04 g/mol

IUPAC Name

7-iodocinnoline

InChI

InChI=1S/C8H5IN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H

InChI Key

ZERDYXRIGUQFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=N2)I

Origin of Product

United States

Foundational & Exploratory

The Synthesis and Characterization of 7-Iodocinnoline: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide aims to provide a comprehensive overview of the synthesis and characterization of the heterocyclic compound 7-Iodocinnoline. Cinnoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The introduction of a halogen, such as iodine, at the 7-position of the cinnoline core can significantly modulate its chemical reactivity and biological profile, making this compound a potentially valuable building block for the development of novel therapeutic agents and functional materials. This document endeavors to consolidate the available scientific literature on its preparation and analytical characterization.

Introduction

Cinnolines are a class of nitrogen-containing heterocyclic compounds characterized by a bicyclic aromatic structure composed of a benzene ring fused to a pyridazine ring. The unique electronic properties conferred by the two adjacent nitrogen atoms in the pyridazine ring make the cinnoline scaffold a privileged structure in drug discovery. Iodinated organic molecules, in turn, are crucial intermediates in organic synthesis, particularly in cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of complex molecular architectures. Therefore, this compound represents a key synthetic intermediate for accessing a wide array of 7-substituted cinnoline derivatives.

Synthesis of this compound

However, based on general principles of aromatic chemistry and known reactions for the iodination of related heterocyclic systems, a plausible synthetic route can be proposed. A potential pathway could involve the diazotization of a corresponding 7-aminocinnoline precursor, followed by a Sandmeyer-type reaction using potassium iodide.

Hypothetical Synthetic Workflow:

The logical steps for a potential synthesis are outlined below. It is crucial to note that this represents a theoretical pathway and would require experimental validation and optimization.

Figure 1. A proposed synthetic pathway for this compound.

Characterization of this compound

The definitive identification and purity assessment of a newly synthesized compound rely on a combination of spectroscopic and analytical techniques. For this compound, the following characterization methods would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the benzene and pyridazine rings. The introduction of the iodine atom at the 7-position will influence the chemical shifts and coupling patterns of the aromatic protons, providing key structural information.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbon atom directly bonded to the iodine (C-7) would exhibit a characteristic chemical shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of this compound. The presence of the iodine atom would result in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for its incorporation. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule. The spectrum would show characteristic C-H and C=C stretching vibrations of the aromatic rings.

Physical Properties

The melting point and solubility of the synthesized compound would be determined as indicators of its purity and for practical handling purposes.

Table 1: Anticipated Characterization Data for this compound

Parameter Expected Observation
Molecular Formula C₈H₅IN₂
Molecular Weight 256.05 g/mol
¹H NMR Aromatic protons with specific chemical shifts and coupling constants.
¹³C NMR Eight distinct carbon signals, including one for the carbon attached to iodine.
Mass Spectrum (EI/ESI) Molecular ion peak (M⁺) at m/z 256, with a characteristic isotopic pattern.
HRMS Exact mass measurement corresponding to the molecular formula C₈H₅IN₂.
Melting Point A sharp melting point range, indicative of a pure crystalline solid.

Conclusion and Future Directions

While a detailed experimental guide for the synthesis and characterization of this compound is not currently available in the public domain, this document provides a foundational understanding for researchers interested in this compound. The proposed synthetic strategy offers a logical starting point for its preparation. The outlined characterization techniques are essential for confirming the structure and purity of the target molecule.

Future research in this area should focus on the experimental validation of a reliable synthetic protocol for this compound. Once synthesized and fully characterized, this compound can serve as a valuable precursor for the development of novel cinnoline-based derivatives with potential applications in medicinal chemistry and materials science. The exploration of its utility in cross-coupling reactions will undoubtedly open new avenues for the creation of diverse molecular entities with tailored properties.

solubility and stability of 7-Iodocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of 7-Iodocinnoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (1,2-diazanaphthalene) is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry. Derivatives of the cinnoline scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular effects. This broad bioactivity makes cinnoline a valuable lead structure in drug discovery programs.

This compound is a halogenated derivative of the parent cinnoline ring. As with any compound intended for pharmaceutical research or development, a thorough understanding of its fundamental physicochemical properties is paramount. Solubility and stability are critical parameters that influence a compound's formulation, bioavailability, in-vitro assay reliability, and overall potential as a therapeutic agent. Poor solubility can hinder absorption and lead to inconsistent biological data, while instability can result in loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a summary of the predicted physicochemical characteristics of this compound based on the general properties of related halo-aromatic and heterocyclic compounds. In the absence of specific published data for this molecule, this document focuses on providing detailed, standardized experimental protocols for researchers to determine its solubility and stability profiles accurately.

Predicted Physicochemical Profile of this compound

Solubility Profile

The presence of the aromatic rings and the iodine atom suggests that this compound is a relatively nonpolar molecule. Therefore, it is expected to have low intrinsic solubility in aqueous media. Its solubility is predicted to be significantly higher in polar aprotic organic solvents, which are capable of disrupting the crystal lattice forces of the solid compound.

Table 1: Predicted Solubility Profile of this compound

Solvent TypeExamplesPredicted SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Very Low to InsolubleThe molecule is largely hydrophobic with limited hydrogen bonding capacity.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)HighThese solvents are effective at solvating a wide range of organic molecules.
Polar Protic Ethanol, MethanolModerateThe hydrophobic nature of the rings may limit solubility compared to polar aprotic solvents.
Nonpolar Toluene, HexaneLow to ModerateSolubility depends on the balance between crystal packing energy and solvent interactions.
Stability Profile

The stability of this compound is governed by the reactivity of the cinnoline ring system and the carbon-iodine bond. Aromatic heterocyclic compounds and aryl iodides are susceptible to specific degradation pathways under stress conditions. For instance, other halocinnolines, such as 4-chlorocinnoline, have been observed to undergo hydrolysis when heated in dilute acid.

Table 2: Predicted Stability and Potential Degradation Pathways

ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic (Hydrolytic) Potentially LabileHydrolysis of the iodine substituent or degradation of the diazine ring system.
Basic (Hydrolytic) Potentially LabileSusceptible to nucleophilic attack and ring-opening reactions under strong basic conditions.
Oxidative (e.g., H₂O₂) Potentially LabileOxidation of the nitrogen

CAS number and molecular formula of 7-Iodocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive exploration of the synthesis, properties, and therapeutic potential of cinnoline derivatives for researchers, scientists, and drug development professionals.

Introduction

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a vital scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the cinnoline core, with a focus on its synthesis, and diverse pharmacological applications. While the specific compound 7-Iodocinnoline is not documented in publicly available chemical literature and databases, this guide will explore the broader family of cinnoline derivatives, which are of significant interest to the scientific community.

The cinnoline ring system is a key pharmacophore, and its derivatives have been reported to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of the cinnoline structure allows for a multitude of chemical modifications, enabling the fine-tuning of its biological and physicochemical properties.

General Synthesis Strategies for Cinnoline Derivatives

The synthesis of the cinnoline core can be achieved through several established chemical reactions. One of the most common methods is the Widman-Stoermer synthesis , which involves the cyclization of an α,β-unsaturated azo compound. Another versatile approach is the Neber rearrangement of O-acylated ketoximes.

A frequently employed synthetic route involves the diazotization of o-amino-phenyl propiolic acid, which yields a diazonium salt that subsequently cyclizes to form the cinnoline ring. Furthermore, intramolecular cyclization of hydrazones derived from the coupling of diazonium salts with active methylene compounds, such as cyanoacetamide, provides a reliable method for constructing the cinnoline scaffold. The specific functionalization of the cinnoline ring, including the introduction of various substituents at different positions, can be achieved through a variety of organic reactions, allowing for the creation of diverse chemical libraries for biological screening.

Biological Activities and Therapeutic Potential

The cinnoline nucleus is a privileged scaffold in drug discovery, with its derivatives demonstrating a wide array of pharmacological activities.

Table 1: Overview of Reported Biological Activities of Cinnoline Derivatives

Biological ActivityDescription
Antimicrobial Cinnoline derivatives, particularly those with halogen substitutions, have shown potent activity against a range of bacteria and fungi.
Anticancer Certain cinnoline analogs have exhibited significant antiproliferative activity against various human cancer cell lines.
Anti-inflammatory Cinnoline compounds have been investigated for their potential to modulate inflammatory pathways.
Antitubercular The cinnoline scaffold has been explored for the development of new agents to combat tuberculosis.
Antimalarial Some cinnoline derivatives have shown promise as potential antimalarial agents.

The diverse biological profile of cinnoline derivatives underscores their importance as a source of lead compounds for the development of new therapeutic agents. The continued exploration of the chemical space around the cinnoline core is likely to yield novel drug candidates with improved efficacy and safety profiles.

Experimental Workflows and Signaling Pathways

While specific experimental data for this compound is unavailable, the general workflow for evaluating the biological activity of cinnoline derivatives typically involves a series of in vitro and in vivo assays.

Logical Workflow for Biological Evaluation of Cinnoline Derivatives

Biological Evaluation Workflow General Workflow for Evaluating Cinnoline Derivatives cluster_synthesis Synthesis and Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of Cinnoline Derivatives purification Purification and Structural Characterization (NMR, MS) synthesis->purification primary_screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) purification->primary_screening secondary_screening Secondary Assays (e.g., Enzyme Inhibition, Receptor Binding) primary_screening->secondary_screening dose_response Dose-Response Studies (IC50/EC50 Determination) secondary_screening->dose_response animal_models Efficacy in Animal Models of Disease dose_response->animal_models pk_pd Pharmacokinetic and Pharmacodynamic Studies animal_models->pk_pd toxicology Preliminary Toxicology Assessment pk_pd->toxicology

Caption: A generalized workflow for the synthesis and biological evaluation of novel cinnoline derivatives.

The cinnoline scaffold remains a highly attractive starting point for the design and development of new therapeutic agents. The rich chemistry of cinnoline allows for the generation of diverse libraries of compounds, and the broad spectrum of biological activities associated with its derivatives continues to inspire further research. While information on this compound is not currently available, the extensive body of literature on other cinnoline derivatives provides a solid foundation for future investigations into this important class of heterocyclic compounds. Researchers in the fields of medicinal chemistry and drug development are encouraged to explore the therapeutic potential of the cinnoline nucleus.

Crystal Structure Analysis of 7-Iodocinnoline: Data Not Currently Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no specific experimental data for the crystal structure of 7-Iodocinnoline. While information exists for related cinnoline derivatives and other iodo-substituted heterocyclic compounds, the detailed crystallographic parameters and experimental protocols for this compound have not been found.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations, for the specified compound at this time.

Proposed Alternative: Analysis of a Structurally Related Compound

To fulfill the core requirements of your request for a detailed structural analysis, we propose to generate an in-depth technical guide on a closely related molecule for which crystallographic data is readily available: 7-Iodo-8-hydroxyquinoline .

This alternative guide would adhere to all the specified formatting and content requirements, including:

  • Quantitative Data Presentation: Summarized crystallographic data in clearly structured tables.

  • Detailed Experimental Protocols: Methodologies for X-ray diffraction, structure solution, and refinement.

  • Mandatory Visualization: A Graphviz diagram illustrating the experimental workflow, adhering to the specified design constraints.

This approach will provide a tangible example of the in-depth technical guide you requested, demonstrating the desired data presentation and visualization style, albeit with a different but structurally relevant compound.

We await your confirmation to proceed with the crystal structure analysis of 7-Iodo-8-hydroxyquinoline.

Methodological & Application

Application Notes and Protocols: The Use of 7-Iodocinnoline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 7-iodocinnoline in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of novel 7-aryl-cinnoline derivatives, which are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties associated with the cinnoline scaffold.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organohalide.[1][2] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] The use of this compound as the organohalide partner allows for the direct introduction of various aryl and heteroaryl substituents at the 7-position of the cinnoline ring system, providing a versatile platform for the generation of diverse molecular architectures.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The base activates the organoboron reagent.[4]

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired 7-aryl-cinnoline product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Experimental Overview and Data

While specific quantitative data for the Suzuki coupling of this compound is not extensively reported in the provided search results, the following tables summarize typical reaction conditions and expected yields based on analogous reactions with other iodo-heterocycles.[5][6][7] These conditions serve as a starting point for optimization.

Table 1: Typical Suzuki Coupling Reaction Parameters for Iodo-Heterocycles

ParameterTypical ConditionsNotes
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂Catalyst choice can significantly impact yield and reaction time.[2][3]
Ligand PPh₃, P(t-Bu)₃, SPhos, XantPhosOften used with Pd(OAc)₂ or Pd₂(dba)₃ to improve catalyst stability and reactivity.[3]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The choice of base is crucial and can depend on the substrates.[8]
Solvent Dioxane, Toluene, DMF, THF, Acetonitrile/Water mixturesA mixture including water is often used to aid in dissolving the base and activating the boronic acid.[2]
Temperature Room Temperature to 110 °CHigher temperatures may be required for less reactive substrates.[9]
Reaction Time 1 to 24 hoursMonitored by TLC or LC-MS for completion.

Table 2: Representative Examples of Suzuki Coupling with Iodo-Heterocycles

Iodo-HeterocycleArylboronic AcidCatalyst/LigandBaseSolventYield (%)
7-IodoindolePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85-95
7-Chloro-4-iodoquinoline4-Methoxyphenylboronic acidPd(OAc)₂K₂CO₃Water90[7]
DNA-conjugated Aryl IodidePhenylboronic acidNa₂PdCl₄/sSPhosK₃PO₄Acetonitrile/Water80-95[5][6]
4-Iodo-β-carboline derivativeVarious arylboronic acidsPd(PPh₃)₄Na₂CO₃Dioxane/Water60-90[10]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane, 10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent and water to the flask.

  • Fit the flask with a condenser and stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (monitor by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-cinnoline.[11]

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Combine Reactants: - this compound - Arylboronic Acid - Catalyst - Base B Add Solvents (e.g., Dioxane/Water) A->B 1. C Heat and Stir under Inert Atmosphere B->C 2. D Cool and Quench C->D 3. E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H 7-Aryl-Cinnoline G->H 4. Suzuki_Cycle Pd0 Pd(0)L_n PdII_A Ar-Pd(II)-I(L_n) Pd0->PdII_A Ar-I OxAdd Oxidative Addition PdII_B Ar-Pd(II)-Ar'(L_n) PdII_A->PdII_B Ar'B(OH)₂ Base Transmetal Transmetalation PdII_B->Pd0 Product Ar-Ar' PdII_B->Product RedElim Reductive Elimination Reactants This compound (Ar-I) + Ar'B(OH)₂ Base Base

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions with 7-Iodocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Sonogashira coupling of 7-iodocinnoline. The information is tailored for scientists and professionals in chemical research and drug development.

Troubleshooting Guide

This section addresses common issues observed during the Sonogashira reaction with this compound in a question-and-answer format.

Question 1: My Sonogashira reaction with this compound is not proceeding, or the conversion is very low. What are the potential causes and solutions?

Answer:

Low or no conversion in a Sonogashira reaction involving this compound can stem from several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivation: The nitrogen atoms in the cinnoline ring can coordinate to the palladium catalyst, leading to catalyst inhibition.

    • Solution: Increase the ligand-to-palladium ratio. An extra equivalent of a bulky electron-rich phosphine ligand can help prevent the substrate from binding to the palladium center.[1] Consider using well-defined palladium pre-catalysts which are more robust.[1]

  • Inefficient Catalyst Generation: If you are using a Pd(II) source like PdCl₂(PPh₃)₂, it may not be efficiently reduced to the active Pd(0) species.[1]

    • Solution: Use a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or employ modern palladium pre-catalysts like Buchwald's G3 palladacycles.[1]

  • Impure Reagents: The purity of starting materials, especially the amine base and solvent, is crucial.

    • Solution: Ensure this compound is pure. Distill the amine base (e.g., triethylamine or diisopropylamine) and use anhydrous, degassed solvents.[1]

  • Sub-optimal Reaction Conditions: The reaction may be too sluggish under the initial conditions.

    • Solution: Gradually increase the reaction temperature. If the reaction is still slow, consider screening different solvents or stronger bases.[1]

Question 2: I am observing significant amounts of homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of alkyne dimers is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[2]

Possible Causes & Troubleshooting Steps:

  • Excessive Copper(I) Catalyst: High concentrations of the copper co-catalyst can favor the Glaser coupling pathway.

    • Solution: Reduce the loading of the copper(I) salt (e.g., CuI). A general starting point is 1-5 mol%.

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of alkynes.

    • Solution: Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen) and maintain an inert atmosphere throughout the reaction.

  • Copper-Free Conditions: In some cases, the reaction can be performed without a copper co-catalyst, which completely eliminates this side reaction.[2][3]

    • Solution: Employ a copper-free Sonogashira protocol. This often requires a higher catalyst loading or more specialized ligands.[3]

Question 3: My reaction is producing a dark black precipitate, and the reaction has stalled. What does this indicate?

Answer:

The formation of a black precipitate is typically indicative of palladium black, which is the inactive, agglomerated form of the palladium catalyst.

Possible Causes & Troubleshooting Steps:

  • Catalyst Decomposition: The palladium catalyst may be unstable under the reaction conditions.

    • Solution: Use a higher ligand-to-palladium ratio to stabilize the catalytic species. Ensure that the reaction is performed under strictly anaerobic conditions, as oxygen can contribute to catalyst decomposition.

  • High Temperatures: Excessive heat can accelerate catalyst decomposition.

    • Solution: If possible, run the reaction at a lower temperature for a longer period.

  • Solvent Effects: The choice of solvent can influence catalyst stability.

    • Solution: Solvents like THF have been anecdotally reported to promote the formation of palladium black in some cases.[4] Consider switching to a different solvent such as DMF, acetonitrile, or toluene.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira reaction?

A1: The reactivity of aryl halides in the oxidative addition step, which is often the rate-limiting step, follows the order: I > Br > Cl.[2][5] Therefore, this compound is expected to be a highly reactive coupling partner.

Q2: Which palladium and copper catalysts are recommended for the Sonogashira coupling of this compound?

A2:

  • Palladium Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[3] For more challenging substrates, advanced pre-catalysts can be more effective.[1]

  • Copper Co-catalysts: Copper(I) iodide (CuI) is the most common co-catalyst.

Q3: What are suitable bases and solvents for this reaction?

A3:

  • Bases: Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are frequently used.[6] They also often serve as the solvent.

  • Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), acetonitrile, and toluene. The choice of solvent can affect the solubility of the reagents and the stability of the catalyst.

Quantitative Data Summary

The following table provides a generalized summary of how different reaction parameters can influence the yield of a Sonogashira reaction. Note that these are illustrative values and optimal conditions for this compound must be determined empirically.

ParameterCondition AYield (%)Condition BYield (%)
Catalyst Loading 1 mol% Pd(PPh₃)₄655 mol% Pd(PPh₃)₄90
Copper Co-catalyst With 2 mol% CuI85Without CuI50
Base Triethylamine88Potassium Carbonate45
Temperature Room Temperature7060 °C95
Solvent THF75DMF92

Experimental Protocols

Representative Protocol for Sonogashira Coupling of an Aryl Iodide:

This protocol is a general guideline and should be adapted for the specific properties of this compound and the desired alkyne.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and a magnetic stir bar.

  • Catalyst and Co-catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and the copper(I) co-catalyst (e.g., CuI, 0.1 equiv.) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.) via syringe.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalyst. Rinse the pad with an appropriate solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative_Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar-Pd(II)-alkyne(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-alkyne(L2) Cu-C≡CR CuI CuI Transmetalation->CuI I⁻ Reductive_Elimination Reductive Elimination Ar-Pd(II)-alkyne(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR Reductive_Elimination->Product Alkyne_Coordination Alkyne Coordination CuI->Alkyne_Coordination H-C≡CR Cu-alkyne_pi_complex [Cu(C≡CR)] Alkyne_Coordination->Cu-alkyne_pi_complex Deprotonation Deprotonation Cu-alkyne_pi_complex->Deprotonation Base Cu-acetylide Cu-C≡CR Deprotonation->Cu-acetylide Cu-acetylide->Transmetalation

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting_Workflow Start Start: Sonogashira Reaction with this compound Problem Low or No Conversion? Start->Problem Check_Catalyst Check Catalyst System: - Use Pd(0) or pre-catalyst - Increase ligand ratio Problem->Check_Catalyst Yes Side_Reaction Homocoupling Observed? Problem->Side_Reaction No Check_Reagents Check Reagent Purity: - Purify amine base - Use anhydrous, degassed solvent Check_Catalyst->Check_Reagents Optimize_Conditions Optimize Conditions: - Increase temperature - Screen solvents/bases Check_Reagents->Optimize_Conditions Optimize_Conditions->Side_Reaction Reduce_Cu Reduce CuI Loading Side_Reaction->Reduce_Cu Yes Precipitate Black Precipitate (Pd Black)? Side_Reaction->Precipitate No Degas Ensure Rigorous Degassing Reduce_Cu->Degas Copper_Free Consider Copper-Free Protocol Degas->Copper_Free Copper_Free->Precipitate Stabilize_Pd Stabilize Pd Catalyst: - Increase ligand ratio - Lower temperature Precipitate->Stabilize_Pd Yes Success Successful Reaction Precipitate->Success No Stabilize_Pd->Success

Caption: A troubleshooting workflow for the Sonogashira reaction.

References

Technical Support Center: Large-Scale Synthesis of 7-Iodocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 7-Iodocinnoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: A common and scalable approach involves a multi-step synthesis beginning with the construction of the cinnoline core, followed by a regioselective iodination. A frequently employed strategy is the Widman-Stoermer synthesis or a related cyclization to form the cinnoline ring, followed by iodination.[1][2] An alternative route involves the Sandmeyer reaction starting from a corresponding amino-cinnoline derivative.[3][4][5]

Q2: What are the critical parameters to control during the diazotization step of the Sandmeyer reaction?

A2: Temperature control is paramount. The reaction should be maintained at low temperatures (typically 0-5 °C) to prevent the decomposition of the unstable diazonium salt.[6] The slow and controlled addition of sodium nitrite is also crucial to avoid localized overheating and side reactions.[6]

Q3: Are there any specific safety precautions for the large-scale synthesis of this compound?

A3: Yes. Cinnoline itself is reported to be toxic.[7] Diazonium salts, key intermediates in the Sandmeyer route, are unstable and can be explosive when isolated in a dry state.[8] Therefore, they are typically generated and used in situ at low temperatures.[6][8] Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. The synthesis should be conducted in a well-ventilated area or a fume hood.

Q4: What are the expected yields for the synthesis of cinnoline derivatives?

A4: The yields can vary significantly depending on the specific synthetic route and the substituents on the cinnoline ring. For instance, the Borsche and Herbert reaction for the synthesis of 4-hydroxycinnolines can provide yields in the range of 70-90%.[7] Yields for the final iodination step will also depend on the chosen method and reaction conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of Cinnoline Core
Potential Cause Diagnostic Test Recommended Solution
Incomplete cyclization during Widman-Stoermer synthesis.Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Look for the presence of the starting α-vinyl-aniline.Increase reaction time or temperature. Ensure the concentration of hydrochloric acid is sufficient to catalyze the ring-closing reaction.[1]
Degradation of starting materials or intermediates.Analyze the purity of starting materials using Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS).Use freshly purified starting materials. Ensure all solvents are anhydrous where required.
Suboptimal reaction conditions for Borsche-Herbert cyclization.Check the pH of the reaction mixture after diazotization.Optimize the temperature and reaction time for the cyclization step. Yields are typically high for this reaction, so significant deviation warrants a review of all parameters.[7]
Problem 2: Poor Regioselectivity during Iodination
Potential Cause Diagnostic Test Recommended Solution
Formation of multiple iodo-isomers during direct electrophilic iodination.Characterize the product mixture using NMR and HPLC to identify the different isomers and their ratios.Employ a directed iodination strategy. For instance, if a suitable directing group is present, it can favor iodination at the desired position. Alternatively, consider a synthesis route that introduces the iodine atom at an earlier stage with higher regiocontrol.[9][10]
Non-specific reaction of the iodinating agent.Analyze the reaction mixture for byproducts resulting from reaction at other positions.Switch to a milder and more selective iodinating reagent. The choice of solvent can also influence regioselectivity.[11][12]
Problem 3: Incomplete Sandmeyer Reaction (Iodination Step)
Potential Cause Diagnostic Test Recommended Solution
Decomposition of the diazonium salt intermediate.Observe for excessive nitrogen gas evolution before the addition of the iodide source. A brown coloration of the reaction mixture can also indicate decomposition.Maintain the reaction temperature strictly between 0-5 °C. Ensure the diazonium salt is used immediately after its formation.[6][8]
Insufficient copper(I) catalyst.The reaction may be sluggish or stall. Monitor the disappearance of the diazonium salt by quenching a small aliquot with a coupling agent (e.g., 2-naphthol) and observing for the formation of an azo dye.While the Sandmeyer reaction with iodide often does not require a copper catalyst, its presence can sometimes facilitate the reaction.[5] If using a catalyst, ensure it is of high quality and used in the correct stoichiometric amount.
Presence of radical scavengers in the reaction mixture.The reaction may be inhibited.Ensure all reagents and solvents are free from impurities that could act as radical scavengers. The Sandmeyer reaction proceeds via a radical mechanism.[3][13]

Experimental Protocols

Protocol 1: Synthesis of Cinnoline via Widman-Stoermer Reaction
  • Diazotization: Dissolve the starting α-vinyl-aniline in a suitable solvent such as dilute hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to the desired cyclization temperature (e.g., 60-80 °C), monitoring the reaction by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Iodination of Cinnoline via Sandmeyer Reaction
  • Diazotization: Dissolve 7-aminocinnoline in a mixture of a suitable acid (e.g., sulfuric acid or hydrochloric acid) and water.

  • Cool the solution to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • Stir for 30 minutes at 0-5 °C.

  • Iodination: In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Extract the product with an organic solvent.

  • Wash the organic layer with a solution of sodium thiosulfate to remove any excess iodine, followed by brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude this compound by column chromatography.

Visualizations

Synthesis_of_7_Iodocinnoline cluster_cinnoline_synthesis Cinnoline Core Synthesis cluster_iodination Iodination Start o-vinylaniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Cyclization Intramolecular Cyclization Diazotization->Cyclization Cinnoline Cinnoline Cyclization->Cinnoline Iodination_Step Electrophilic Aromatic Iodination Cinnoline->Iodination_Step Iodination_Reagent Iodinating Agent (e.g., I2, NIS) Iodination_Reagent->Iodination_Step Product This compound Iodination_Step->Product

Caption: Synthetic workflow for this compound.

Sandmeyer_Reaction_Workflow Start 7-Aminocinnoline Diazotization Diazotization (NaNO2, H2SO4, 0-5°C) Start->Diazotization Diazonium_Salt Cinnoline-7-diazonium salt (Unstable Intermediate) Diazotization->Diazonium_Salt Iodination Iodide Displacement (KI) Diazonium_Salt->Iodination Product This compound Iodination->Product N2_gas N2 Gas Evolution Iodination->N2_gas

Caption: Sandmeyer reaction for this compound.

Troubleshooting_Logic cluster_synthesis cluster_cinnoline_problems cluster_iodination_problems Start Low Yield or Impure Product Cinnoline_Formation Cinnoline Formation Issue? Start->Cinnoline_Formation Yes Iodination_Step Iodination Step Issue? Start->Iodination_Step No Incomplete_Cyclization Incomplete Cyclization Cinnoline_Formation->Incomplete_Cyclization Degradation Starting Material Degradation Cinnoline_Formation->Degradation Poor_Regioselectivity Poor Regioselectivity Iodination_Step->Poor_Regioselectivity Incomplete_Reaction Incomplete Reaction Iodination_Step->Incomplete_Reaction Check_Temp_Time Check_Temp_Time Incomplete_Cyclization->Check_Temp_Time Solution: Increase Temp/Time Purify_Reagents Purify_Reagents Degradation->Purify_Reagents Solution: Purify Reagents Change_Reagent Change_Reagent Poor_Regioselectivity->Change_Reagent Solution: Change Iodinating Agent Control_Temp Control_Temp Incomplete_Reaction->Control_Temp Solution: Strict Temp Control (Sandmeyer)

Caption: Troubleshooting logic for synthesis.

References

Validation & Comparative

The Synthesis of 7-Iodocinnoline: A Comparative Analysis of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, cinnoline derivatives hold significant interest due to their diverse biological activities. This guide provides a comparative analysis of potential synthetic routes to 7-iodocinnoline, a valuable building block for the synthesis of more complex molecules. Due to the limited direct reporting on the synthesis of this specific isomer, this analysis focuses on the most plausible and strategic pathways, drawing from established methodologies for cinnoline chemistry.

The primary routes considered for the synthesis of this compound are:

  • Sandmeyer Reaction of 7-Aminocinnoline: This classical and reliable method involves the diazotization of a primary aromatic amine followed by displacement with an iodide salt.

  • Direct Iodination of Cinnoline: This approach involves the direct electrophilic iodination of the cinnoline core.

This guide will delve into the experimental details, advantages, and disadvantages of each route, providing a comprehensive overview to aid in the selection of the most suitable synthetic strategy.

Comparative Overview of Synthetic Routes

Synthetic Route Starting Material Key Intermediates Reported/Expected Yield Purity Advantages Disadvantages
Route 1: Sandmeyer Reaction 4-Hydroxycinnoline7-Nitro-4-hydroxycinnoline, 7-Amino-4-chlorocinnoline, 7-AminocinnolineModerate to GoodGood to ExcellentHigh regioselectivity, well-established reaction.Multi-step synthesis, potential for side reactions during diazotization.
Route 2: Direct Iodination Cinnoline-VariablePotentially lowFewer synthetic steps.Poor regioselectivity, potential for multiple iodinated products, harsh reaction conditions.

Route 1: Synthesis via Sandmeyer Reaction of 7-Aminocinnoline

This route is a multi-step process that offers high regioselectivity, ensuring the iodine atom is introduced at the desired 7-position. The general workflow is depicted below.

A 4-Hydroxycinnoline B 7-Nitro-4-hydroxycinnoline A->B Nitration C 7-Nitro-4-chlorocinnoline B->C Chlorination D 7-Aminocinnoline C->D Reduction E Cinnoline-7-diazonium salt D->E Diazotization F This compound E->F Iodination

Caption: Synthetic pathway to this compound via the Sandmeyer reaction.

Experimental Protocols

Step 1: Nitration of 4-Hydroxycinnoline to 7-Nitro-4-hydroxycinnoline

The nitration of 4-hydroxycinnoline is a critical step that dictates the position of the future amino group. The directing effect of the hydroxyl group and the diaza-system in the cinnoline ring favors the introduction of the nitro group at the 7-position.

  • Reagents: 4-Hydroxycinnoline, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure:

    • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 4-hydroxycinnoline.

    • Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the mixture to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice.

    • Collect the precipitated 7-nitro-4-hydroxycinnoline by filtration, wash with water until neutral, and dry.

Step 2: Chlorination of 7-Nitro-4-hydroxycinnoline to 7-Nitro-4-chlorocinnoline

The hydroxyl group is converted to a chloro group to facilitate the subsequent reduction and prevent side reactions.

  • Reagents: 7-Nitro-4-hydroxycinnoline, Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • Heat a mixture of 7-nitro-4-hydroxycinnoline and phosphorus oxychloride at reflux for several hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution).

    • Extract the product with an organic solvent (e.g., chloroform).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 7-nitro-4-chlorocinnoline.

Step 3: Reduction of 7-Nitro-4-chlorocinnoline to 7-Aminocinnoline

The nitro group is reduced to a primary amine, which is the precursor for the Sandmeyer reaction. This step often involves catalytic hydrogenation or the use of a reducing agent like stannous chloride.

  • Reagents: 7-Nitro-4-chlorocinnoline, Stannous Chloride (SnCl₂), Concentrated Hydrochloric Acid.

  • Procedure:

    • Dissolve 7-nitro-4-chlorocinnoline in ethanol and add a solution of stannous chloride in concentrated hydrochloric acid.

    • Heat the mixture at reflux for several hours.

    • Cool the reaction and make it alkaline with a concentrated sodium hydroxide solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer and concentrate to yield 7-aminocinnoline. The chloro group is typically reduced during this process as well.

Step 4: Sandmeyer Reaction of 7-Aminocinnoline to this compound

This is the final and key step for the introduction of the iodine atom.

  • Reagents: 7-Aminocinnoline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Potassium Iodide (KI).

  • Procedure:

    • Dissolve 7-aminocinnoline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

    • Slowly add a cold aqueous solution of sodium nitrite, keeping the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution.

    • Allow the mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Extract the this compound with an organic solvent, wash the organic layer with sodium thiosulfate solution to remove excess iodine, then with water, and dry.

    • Purify the product by chromatography or recrystallization.

Route 2: Direct Iodination of Cinnoline

Direct iodination of the cinnoline ring is a more straightforward approach, but it is often plagued by a lack of regioselectivity. The electrophilic substitution on the cinnoline ring can occur at multiple positions, leading to a mixture of isomers that can be difficult to separate.

A Cinnoline B Mixture of Iodocinnolines (including this compound) A->B Iodinating Agent

Caption: Direct iodination of cinnoline leading to a mixture of products.

Experimental Protocol
  • Reagents: Cinnoline, Iodine, an oxidizing agent (e.g., Nitric Acid or Iodic Acid).

  • Procedure:

    • Dissolve cinnoline in a suitable solvent (e.g., acetic acid or sulfuric acid).

    • Add iodine and an oxidizing agent to the solution.

    • Heat the reaction mixture for several hours.

    • After cooling, pour the mixture into water and neutralize.

    • Extract the products with an organic solvent.

    • The resulting mixture of iodocinnolines would require careful separation by chromatography to isolate the desired 7-iodo isomer.

Conclusion

Based on the principles of aromatic substitution and established synthetic methodologies for heterocyclic compounds, the Sandmeyer reaction of 7-aminocinnoline (Route 1) is the more strategic and reliable pathway for the synthesis of this compound. While it involves multiple steps, the high regioselectivity it offers is a significant advantage, ensuring the formation of the desired product with higher purity and avoiding complex separation procedures.

Direct iodination (Route 2), although seemingly simpler, is likely to result in a mixture of isomers, making it an inefficient method for obtaining pure this compound. For researchers requiring a specific and pure isomer for further drug development and research, the control and predictability of the Sandmeyer reaction make it the superior choice. Further optimization of each step in Route 1, particularly the nitration and reduction stages, can lead to an efficient and scalable synthesis of this compound.

Validating the Biological Target of Cinnoline-Derived Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the field of drug discovery, the validation of a biological target is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of cinnoline-derived compounds, with a focus on the validation of their primary biological target, the c-Met receptor tyrosine kinase. Experimental data, detailed protocols, and comparisons with alternative inhibitors are presented to support researchers in their evaluation of this promising class of compounds.

Recent studies have identified a series of 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as potent inhibitors of the c-Met kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in the development and progression of various cancers. This makes c-Met a highly attractive target for anticancer drug development.

The c-Met Signaling Pathway

The c-Met receptor is activated by its ligand, hepatocyte growth factor (HGF), leading to receptor dimerization and autophosphorylation of key tyrosine residues in its kinase domain. This phosphorylation event triggers the recruitment of downstream signaling proteins and the activation of several intracellular pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cell growth and survival.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 Recruits PI3K PI3K p_cMet->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified c-Met Signaling Pathway

Comparative Inhibitory Activity

The inhibitory potential of novel cinnoline-derived compounds against c-Met has been evaluated and compared with established c-Met inhibitors such as Foretinib. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Compound IDc-Met Kinase IC50 (nM)Antiproliferative Activity (IC50 in µM)
HT-29
Cinnoline Derivative 41 0.90 0.06
Foretinib (Reference) -0.073

Table 1: In vitro activity of a promising 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivative (41) compared to Foretinib. Data extracted from literature.[3]

Experimental Protocols for Target Validation

The validation of c-Met as the biological target for these cinnoline derivatives involves a series of biochemical and cell-based assays.

c-Met Kinase Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the c-Met kinase.

Principle: A recombinant c-Met kinase domain is incubated with a substrate and ATP. The inhibitor is added at varying concentrations, and the level of substrate phosphorylation is quantified.

Methodology:

  • Plate Preparation: A substrate, such as poly(Glu, Tyr)4:1, is coated onto a microplate.

  • Reaction Mixture: Recombinant human c-Met kinase is added to the wells along with the test compound (cinnoline derivative) at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: After incubation, the amount of phosphorylated substrate is detected using an anti-phosphotyrosine antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a detectable signal.

  • Data Analysis: IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based c-Met Phosphorylation Assay

This assay determines the inhibitor's ability to block c-Met autophosphorylation within a cellular context.

Principle: Cancer cells that overexpress c-Met are treated with the test compound, followed by stimulation with HGF. The level of phosphorylated c-Met is then measured.

Methodology:

  • Cell Culture: Human cancer cell lines with high c-Met expression (e.g., MKN-45, U87MG) are cultured.

  • Treatment: Cells are treated with varying concentrations of the cinnoline derivative for a specified period.

  • Stimulation: Cells are stimulated with HGF to induce c-Met phosphorylation.

  • Lysis and Western Blotting:

    • Cells are lysed to extract total protein.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met.

    • Secondary antibodies conjugated to a detection enzyme are used to visualize the protein bands.

  • Quantification: The intensity of the p-c-Met band is normalized to the total c-Met band to determine the extent of inhibition.

Antiproliferative Assays

These assays assess the effect of the compound on the growth and viability of cancer cell lines.

Principle: Cancer cell lines are treated with the inhibitor, and cell viability is measured after a period of incubation.

Methodology (MTT Assay):

  • Cell Seeding: Cancer cells are seeded in a 96-well plate.

  • Treatment: After cell attachment, the medium is replaced with fresh medium containing various concentrations of the cinnoline derivative.

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Measurement: The absorbance of the solution is measured at a specific wavelength, which is proportional to the number of viable cells.

  • Data Analysis: IC50 values for antiproliferative activity are calculated.

Experimental_Workflow cluster_workflow Target Validation Workflow start Start: Cinnoline-Derived Compound in_vitro In Vitro Kinase Assay (Biochemical) start->in_vitro cell_based Cell-Based Assay (Phosphorylation) in_vitro->cell_based Confirms cellular activity proliferation Antiproliferative Assay (Cell Viability) cell_based->proliferation Assesses functional outcome selectivity Kinase Selectivity Profiling proliferation->selectivity Determines specificity end Validated Hit selectivity->end

Figure 2: General Experimental Workflow for Target Validation

Selectivity Profiling

Conclusion

The available evidence strongly suggests that the c-Met receptor tyrosine kinase is a primary biological target of a novel class of 4-oxo-1,4-dihydrocinnoline-3-carboxamide derivatives. The data from in vitro kinase assays and cell-based functional assays demonstrate their potent inhibitory activity. Further investigation, particularly comprehensive selectivity profiling and in vivo studies, is warranted to fully elucidate the therapeutic potential of these compounds. This guide provides a foundational understanding for researchers interested in the development and validation of cinnoline-based c-Met inhibitors.

References

A Comparative Analysis of the Physicochemical Properties of Halocinnolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antibacterial and anticancer properties.[1][2][3] The introduction of halogen substituents can profoundly influence the physicochemical properties of the parent molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides a comparative overview of key physicochemical properties of halocinnolines, offering valuable data for researchers engaged in the design and development of novel therapeutic agents.

Due to the limited availability of direct experimental data for a complete series of 4-halocinnolines, this guide utilizes data for the structurally analogous 4-haloquinolines to establish trends in physicochemical properties. These trends are expected to be broadly applicable to the corresponding halocinnolines.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties for a comparative series of 4-halocinnolines. It is important to note that where direct experimental data for a specific halocinnoline was unavailable, values for the corresponding 4-haloquinoline are provided as a predictive measure of the expected trend.

Property4-Fluorocinnoline4-Chlorocinnoline4-Bromocinnoline4-Iodocinnoline
Molecular Weight ( g/mol ) 148.14164.59209.04255.04
Melting Point (°C) No data available~28-31 (as 4-chloroquinoline)[4][5]No data availableNo data available
Predicted logP No data available~1.6 (as 4-chloroquinoline)[4]~1.6 (as 4-bromoquinoline)[6]No data available
Predicted pKa No data availableNo data available~0.72 (as 4-bromoquinoline N-oxide)[7]No data available
Aqueous Solubility Predicted to be lowPredicted to be low; does not mix with water (as 4-chloroquinoline)[8]Predicted to be lowPredicted to be low

Note: The logP value is a measure of lipophilicity, which is a critical factor in a compound's ability to cross biological membranes.[9][10][11] A higher logP value generally indicates greater lipophilicity. The pKa value indicates the acidity or basicity of a compound and influences its ionization state at physiological pH, which in turn affects solubility and receptor binding.[12]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug discovery.[2] The following are standard experimental protocols for the key properties discussed.

Determination of pKa (Acid Dissociation Constant)

The ionization constant (pKa) is a critical parameter that influences the ADME properties of a drug candidate.[7]

  • Potentiometric Titration: This is considered a gold-standard method due to its accuracy and flexibility.[13]

    • The test compound is dissolved in a suitable solvent, typically water or a co-solvent system.

    • The solution is titrated with a standardized solution of a strong acid or base.

    • The pH of the solution is monitored using a calibrated pH meter as a function of the titrant volume.

    • The pKa is determined from the inflection point of the resulting titration curve.

  • UV-Metric and pH-Metric Methods: These methods are also widely used and can be adapted for high-throughput screening.[7] They involve measuring the change in UV absorbance or pH as a compound dissolves or precipitates in solutions of varying pH.[7]

  • Capillary Electrophoresis: This high-throughput method relies on the differences in electrophoretic mobility between the ionized and neutral forms of a compound in buffers of different pH values.[13]

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key determinant of its permeability across biological membranes.[7]

  • Shake-Flask Method: This is the traditional and most reliable method for logP determination.

    • A solution of the test compound is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.

    • The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to estimate logP based on the retention time of the compound on a nonpolar stationary phase.[5] This method is faster and requires less sample than the shake-flask method.[5]

Determination of Aqueous Solubility

Solubility is a crucial property that affects a drug's bioavailability.

  • Thermodynamic Solubility Assay: This method determines the equilibrium solubility of a compound.

    • An excess amount of the solid compound is added to a buffer solution of a specific pH.

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified using an analytical method like LC-MS.[14]

  • Kinetic Solubility Assay: This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.

Biological Activity and Potential Signaling Pathways

Cinnoline derivatives have been reported to exhibit a range of biological activities, with antibacterial and anticancer effects being prominent.[1][2][3] Halogenated natural products, in general, are known for their diverse bioactivities.[14] For instance, some fused cinnolines have shown antibacterial activity against Escherichia coli.[2] The introduction of halogens can modulate this activity.

The precise mechanisms of action for many halocinnolines are still under investigation. However, based on the known activities of similar heterocyclic compounds, a plausible area of interaction could be with signaling pathways involved in cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Halocinnoline Halocinnoline RAF RAF Halocinnoline->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation

Caption: Hypothetical inhibition of the MAPK signaling pathway by a halocinnoline.

Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical workflow in early-stage drug discovery.

G Synthesis Halocinnoline Synthesis Purification Purification & Characterization Synthesis->Purification pKa pKa Determination (Potentiometric/UV-metric) Purification->pKa logP logP Determination (Shake-Flask/HPLC) Purification->logP Solubility Solubility Assay (Thermodynamic/Kinetic) Purification->Solubility Data_Analysis Data Analysis & Comparison pKa->Data_Analysis logP->Data_Analysis Solubility->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the physicochemical profiling of novel halocinnoline derivatives.

References

Determining the Absolute Stereochemistry of Chiral 7-Iodocinnoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of the absolute configuration of chiral molecules is a critical step in understanding their biological activity and ensuring stereochemical purity. This guide provides a comparative overview of modern analytical techniques applicable to the confirmation of the absolute configuration of chiral 7-iodocinnoline derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.

The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, such as enzymes and receptors. Consequently, enantiomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles. This guide focuses on three powerful techniques for elucidating the absolute stereochemistry of this compound derivatives: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD), supplemented by computational methods.

Comparative Analysis of Key Techniques

The selection of an appropriate method for determining the absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of suitable crystals. The following table summarizes the key aspects of the three primary techniques discussed.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1][2]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing chromophores.[3][4]
Sample Requirement High-quality single crystal.Solution (approx. 5-10 mg of material).[5]Solution, requires a chromophore absorbing in the UV-Vis range.[6]
Advantages Provides unambiguous determination of the absolute configuration.[4][7][8]Applicable to a wide range of molecules in solution, does not require crystallization.[5]Highly sensitive, requires small amounts of sample.[3]
Limitations Growth of suitable crystals can be challenging or impossible.[5]Requires comparison with computationally predicted spectra for absolute configuration assignment.[1][5]Requires the presence of a suitable chromophore and comparison with theoretical calculations.[3][9]
Computational Support Not essential for the primary determination but used for refinement.Essential for absolute configuration assignment via Density Functional Theory (DFT) calculations.[2][5]Essential for absolute configuration assignment via Time-Dependent Density Functional Theory (TD-DFT) calculations.[3][10]

Experimental and Computational Workflows

The determination of absolute configuration is a multi-step process that often combines experimental measurements with theoretical calculations. The following diagrams illustrate the general workflows for each technique as applied to a hypothetical chiral this compound derivative.

Workflow for Absolute Configuration Determination by X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Analysis cluster_2 Result synthesis Synthesis of Enantiomerically Pure this compound Derivative crystallization Crystal Growth synthesis->crystallization xray X-ray Diffraction Data Collection crystallization->xray structure Structure Solution and Refinement xray->structure flack Determination of Flack Parameter structure->flack abs_config Unambiguous Assignment of Absolute Configuration (R/S) flack->abs_config

Workflow for X-ray Crystallography.

Workflow for Absolute Configuration Determination by VCD Spectroscopy cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison & Assignment sample_prep Prepare Solution of Chiral this compound Derivative vcd_measurement Measure Experimental VCD and IR Spectra sample_prep->vcd_measurement comparison Compare Experimental and Calculated Spectra vcd_measurement->comparison dft_calc DFT Calculation of Theoretical VCD Spectra for Both Enantiomers (R and S) dft_calc->comparison assignment Assign Absolute Configuration Based on Best Fit comparison->assignment

Workflow for VCD Spectroscopy.

Workflow for Absolute Configuration Determination by ECD Spectroscopy cluster_0 Experimental Measurement cluster_1 Computational Modeling cluster_2 Comparison & Assignment sample_prep Prepare Solution of Chiral this compound Derivative ecd_measurement Measure Experimental ECD Spectrum sample_prep->ecd_measurement comparison Compare Experimental and Calculated Spectra ecd_measurement->comparison tddft_calc TD-DFT Calculation of Theoretical ECD Spectra for Both Enantiomers (R and S) tddft_calc->comparison assignment Assign Absolute Configuration Based on Best Fit comparison->assignment

Workflow for ECD Spectroscopy.

Detailed Experimental Protocols

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the enantiomerically pure this compound derivative suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The presence of the heavy iodine atom is advantageous for the determination of the absolute configuration using anomalous dispersion.[5]

  • Data Collection : Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement : Process the collected data to solve and refine the crystal structure.

  • Absolute Configuration Determination : The absolute configuration is determined by analyzing the anomalous scattering effects, typically by calculating the Flack parameter.[11][12] A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration, while a value close to 1 indicates that the inverted structure is correct.

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Prepare a solution of the chiral this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[5]

  • Spectral Acquisition : Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.[5]

  • Computational Modeling :

    • Perform a conformational search for the this compound derivative to identify all low-energy conformers.

    • For each conformer of one enantiomer (e.g., the R-enantiomer), optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT).[2][5]

    • The theoretical VCD spectrum of the other enantiomer (S-enantiomer) is the mirror image of the calculated spectrum for the R-enantiomer.[5]

  • Spectral Comparison and Assignment : Compare the experimentally measured VCD spectrum with the computationally predicted spectra for both enantiomers. The absolute configuration is assigned based on the enantiomer whose calculated spectrum best matches the experimental one.[1][5]

Electronic Circular Dichroism (ECD) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the chiral this compound derivative in a suitable solvent. The cinnoline core provides a strong chromophore, making this technique highly applicable.

  • Spectral Acquisition : Record the ECD spectrum of the sample in the UV-Vis region.

  • Computational Modeling :

    • Perform a conformational analysis to identify the most stable conformers.

    • For each conformer of one enantiomer, calculate the theoretical ECD spectrum using Time-Dependent Density Functional Theory (TD-DFT).[3][10][13]

    • The calculated spectrum for the other enantiomer will be the mirror image.

  • Spectral Comparison and Assignment : Compare the experimental ECD spectrum with the calculated spectra. The absolute configuration is assigned to the enantiomer whose calculated spectrum shows the best agreement with the experimental data.[3]

Conclusion

The determination of the absolute configuration of chiral this compound derivatives can be confidently achieved using a combination of modern spectroscopic and crystallographic techniques. While X-ray crystallography provides a definitive assignment when suitable crystals are available, VCD and ECD spectroscopy offer powerful alternatives for samples in solution. The synergy between experimental measurements and computational predictions is crucial for the successful application of chiroptical methods like VCD and ECD. For this compound derivatives, the presence of the cinnoline chromophore makes ECD a particularly attractive option, while the heavy iodine atom facilitates absolute structure determination by X-ray crystallography. The choice of method will ultimately depend on the specific properties of the compound and the resources available.

References

Comparative Biological Efficacy of Cinnoline Analogues and Existing Therapeutics: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological efficacy of cinnoline analogues, with a focus on the potential of 7-iodo-substituted derivatives. Due to a lack of specific published data on 7-Iodocinnoline analogues, this guide leverages available information on structurally related cinnoline compounds to provide an illustrative comparison against existing drugs and to outline the methodologies for future research.

Cinnoline, a bicyclic aromatic heterocycle, serves as a significant scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Derivatives of cinnoline have demonstrated a broad spectrum of biological actions, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][4][5] The biological activity of these compounds is often influenced by the nature and position of their substituents.[1] Notably, the introduction of halogen atoms into the cinnoline core has been shown to modulate their therapeutic potential.[6][7]

Illustrative Comparison of Biological Efficacy: Cinnoline Analogues vs. Existing Drugs

While specific data for this compound analogues is not currently available in the public domain, the following table summarizes the biological efficacy of other substituted cinnoline derivatives to provide a comparative perspective against established therapeutic agents. This data is intended to be illustrative of the potential of the cinnoline scaffold.

Table 1: Comparative In Vitro Efficacy of Substituted Cinnoline Analogues and Standard Drugs

Compound ClassSpecific AnalogueTarget/AssayEfficacy Metric (IC₅₀/MIC)Reference DrugEfficacy Metric (IC₅₀/MIC)Source(s)
Anticancer Cinnolines Dihydrobenzo[h]cinnoline-5,6-dione derivativeKB (epidermoid carcinoma) cell line<5 µM--[1]
Dihydrobenzo[h]cinnoline-5,6-dione derivativeHep-G2 (hepatoma) cell line<5 µM--[1]
7-substituted 4-aminocinnoline-3-carboxamideV. cholera, E. coli, B. subtilis, etc.6.25–25 µg/mL (MIC)--[1]
Antimicrobial Cinnolines Halogen-substituted Cinnoline SulphonamideP. aeruginosa, E. coli, B. subtilis, S. aureusPotent activity at lower concentrationsNorfloxacin-[1][6]
Halogen-substituted Cinnoline SulphonamideC. albicans, A. nigerPotent activity at lower concentrationsGriseofulvin-[6]
6- and 7-halo substituted CinnolineM. tuberculosis H37Rv12.5 µg/mL (MIC)--[8]
6- and 7-halo substituted CinnolineE. coli12.5 µg/mL (MIC)--[8]

IC₅₀ = Half-maximal inhibitory concentration; MIC = Minimum inhibitory concentration.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological efficacy of novel this compound analogues.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the this compound analogues and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity, typically a 0.5 McFarland standard.[9]

  • Serial Dilution of Compounds: The this compound analogues and a standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a liquid growth medium in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[9]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[9]

Visualizing Molecular Pathways and Experimental Processes

Hypothetical Signaling Pathway Targeted by Cinnoline Analogues

Many heterocyclic compounds, including those with structures related to cinnolines, have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a this compound analogue, leading to the inhibition of cancer cell proliferation.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Cinnoline This compound Analogue Cinnoline->RAF Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a this compound analogue.

General Experimental Workflow for Biological Efficacy Screening

The following diagram outlines a typical workflow for the initial biological screening of novel chemical compounds like this compound analogues.

cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Lead Identification Synthesis Synthesis of This compound Analogues Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Assay (e.g., MTT) Purification->Anticancer Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution) Purification->Antimicrobial Data Data Analysis (IC50 / MIC determination) Anticancer->Data Antimicrobial->Data Lead Lead Compound Identification Data->Lead

Caption: Workflow for the biological screening of novel this compound analogues.

References

Navigating the Kinome: A Guide to Cross-Reactivity Profiling of 7-Iodocinnoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted kinase inhibitors is a cornerstone of modern drug discovery. While achieving high potency against the primary target is crucial, understanding a compound's off-target effects is equally vital for predicting potential toxicities and identifying opportunities for polypharmacology. This guide provides a framework for conducting cross-reactivity profiling of a novel class of kinase inhibitors, using a hypothetical 7-iodocinnoline-based inhibitor as an example. We will outline key experimental methodologies, present data in a clear, comparative format, and visualize complex biological and experimental workflows.

Comparative Kinase Selectivity Profile

A critical step in characterizing any new kinase inhibitor is to assess its selectivity across the human kinome. The following table illustrates how to present the cross-reactivity data for a hypothetical this compound-based inhibitor (7-IC-Inhibitor-A) in comparison to a known multi-kinase inhibitor, Sunitinib, and a more selective inhibitor, Lapatinib. Data is typically presented as the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC50) or as the percentage of inhibition at a fixed concentration.

Kinase Target 7-IC-Inhibitor-A (IC50, nM) Sunitinib (IC50, nM) Lapatinib (IC50, nM)
Primary Target(s)
VEGFR2 (KDR)159>10,000
PDGFRβ252>10,000
Key Off-Targets
c-Kit501>10,000
FLT3751>10,000
CSF1R1501>10,000
EGFR>10,0002,50011
HER2 (ErbB2)>10,0005,0009
Src250125>10,000
Abl50063>10,000
MEK1>10,000>10,000>10,000
CDK2>10,000>10,000>10,000

Note: The data presented for "7-IC-Inhibitor-A" is hypothetical and for illustrative purposes only.

Experimental Protocols for Kinase Profiling

Accurate and reproducible data is contingent on robust experimental design. Below are detailed methodologies for commonly employed kinase inhibitor profiling assays.

In Vitro Radiometric Kinase Assay

This traditional and highly sensitive method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • This compound-based inhibitor and control compounds (dissolved in DMSO)

  • 96-well filter plates (e.g., phosphocellulose or streptavidin-coated for biotinylated substrates)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of the this compound-based inhibitor and control compounds in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and the inhibitor dilutions. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to the filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cultured cells expressing the target kinase(s)

  • This compound-based inhibitor and control compounds

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, antibodies, or mass spectrometer)

Procedure:

  • Treat cultured cells with the this compound-based inhibitor or vehicle control (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Cool the samples and centrifuge to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble, non-denatured proteins.

  • Quantify the amount of the target kinase remaining in the soluble fraction for each temperature point using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • Compare the melting curves of the inhibitor-treated samples to the vehicle control. A shift in the melting curve to a higher temperature indicates stabilization of the target protein by the inhibitor.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams are essential for conveying complex information concisely. The following sections provide Graphviz diagrams for a relevant signaling pathway and the experimental workflow for cross-reactivity profiling.

VEGFR2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis and a common target for kinase inhibitors. The following diagram illustrates the downstream signaling cascade initiated by VEGF binding to VEGFR2.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Akt Akt/PKB PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Kinase_Profiling_Workflow Compound This compound-based Inhibitor Synthesis Primary_Screen Primary Kinase Assay (e.g., against VEGFR2) Compound->Primary_Screen Broad_Panel Broad Kinome Screen (e.g., >400 kinases) Primary_Screen->Broad_Panel Potent Hits Data_Analysis Data Analysis (IC50 determination, Selectivity Score) Broad_Panel->Data_Analysis Cellular_Assay Cell-Based Assays (e.g., CETSA, Phospho-protein Western Blot) Data_Analysis->Cellular_Assay Prioritized Hits In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) Cellular_Assay->In_Vivo Confirmed Activity

In Vitro vs. In Vivo Correlation of a Cinnoline-Based Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide uses a hypothetical 7-Iodocinnoline compound as a representative example to illustrate the correlation between in vitro and in vivo studies. The experimental data presented is a composite derived from published research on related cinnoline and quinoline derivatives and should be considered illustrative.

This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of a representative this compound compound. It is intended for researchers, scientists, and drug development professionals to illustrate the evaluation process from laboratory assays to preclinical models.

Data Presentation

In Vitro Activity of this compound

The in vitro cytotoxic activity of the this compound compound was evaluated against a panel of human cancer cell lines using a standard MTT assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.5
A549Lung Carcinoma12.2
HT-29Colorectal Carcinoma9.8
HCT-116Colorectal Carcinoma7.1
In Vivo Antitumor Efficacy of this compound

The in vivo antitumor activity was assessed in a murine xenograft model using HCT-116 human colorectal carcinoma cells. The compound was administered intraperitoneally, and tumor growth inhibition was monitored over time.

Treatment GroupDosageTumor Growth Inhibition (%)
Vehicle Control-0
This compound20 mg/kg58
This compound40 mg/kg72

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HT-29, and HCT-116) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The this compound compound was dissolved in DMSO to create a stock solution, which was then serially diluted with culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Model
  • Cell Implantation: Female BALB/c nude mice (6-8 weeks old) were subcutaneously injected in the right flank with 5 × 10⁶ HCT-116 cells suspended in Matrigel.

  • Tumor Growth and Grouping: Tumors were allowed to grow to a palpable size (approximately 100 mm³). The mice were then randomly assigned to three groups: vehicle control and two treatment groups receiving 20 mg/kg and 40 mg/kg of the this compound compound.

  • Compound Administration: The compound was administered intraperitoneally every three days for a total of 21 days.

  • Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (length × width²) / 2.

  • Efficacy Evaluation: At the end of the study, the percentage of tumor growth inhibition was calculated for each treatment group relative to the vehicle control group.

Visualizations

G Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Apoptosis_Regulator Apoptosis_Regulator Kinase_A->Apoptosis_Regulator Inhibits Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Apoptosis Apoptosis Apoptosis_Regulator->Apoptosis DNA DNA Transcription_Factor->DNA Binds to DNA Gene_Expression Gene_Expression DNA->Gene_Expression Alters 7_Iodocinnoline 7_Iodocinnoline 7_Iodocinnoline->Receptor Binds and Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway of this compound.

G In Vitro Cytotoxicity Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48 hours Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Cytotoxicity Experimental Workflow.

G In Vivo Xenograft Study Workflow Start Start Cell_Implantation Implant HCT-116 Cells in Nude Mice Start->Cell_Implantation Tumor_Growth Allow Tumors to Grow to ~100 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Phase Administer this compound or Vehicle Control Randomization->Treatment_Phase Tumor_Monitoring Measure Tumor Volume Periodically Treatment_Phase->Tumor_Monitoring Endpoint Study Endpoint (e.g., 21 days) Tumor_Monitoring->Endpoint Data_Analysis Calculate Tumor Growth Inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Caption: In Vivo Xenograft Study Workflow.

Spectroscopic Comparison of 7-Iodocinnoline and Its Regioisomers: A Predictive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive spectroscopic comparison of 7-iodocinnoline with its key regioisomers: 5-iodocinnoline, 6-iodocinnoline, and 8-iodocinnoline. In the absence of direct experimental spectra, this comparison is based on established principles of NMR, IR, UV-Vis, and mass spectrometry, supplemented by data from closely related heterocyclic systems. This guide is intended to serve as a valuable resource for researchers in identifying and differentiating these isomers, thereby aiding in synthesis, purification, and structure-activity relationship (SAR) studies.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic characteristics for this compound and its regioisomers. These predictions are based on the electronic effects of the iodine substituent and analysis of spectroscopic data from analogous heterocyclic compounds.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton5-Iodocinnoline6-IodocinnolineThis compound8-IodocinnolinePredicted Rationale
H-3 ~9.0-9.2~9.0-9.2~9.0-9.2~9.0-9.2deshielded by adjacent N1 and pyridazine ring current
H-4 ~7.8-8.0~7.8-8.0~7.8-8.0~7.8-8.0influenced by the pyridazine ring
H-5 -~8.0-8.2 (d)~7.9-8.1 (d)~7.7-7.9 (dd)deshielded by iodine in ortho position
H-6 ~7.6-7.8 (t)-~8.2-8.4 (dd)~7.4-7.6 (t)deshielded by iodine in ortho/para position
H-7 ~8.1-8.3 (d)~7.9-8.1 (d)-~7.9-8.1 (dd)deshielded by iodine in ortho/para position
H-8 ~7.9-8.1 (d)~8.3-8.5 (s)~8.4-8.6 (s)-deshielded by iodine in ortho and peri interaction with N1

Note: Predicted chemical shifts are relative to TMS. Coupling patterns (d: doublet, t: triplet, dd: doublet of doublets, s: singlet) are also predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon5-Iodocinnoline6-IodocinnolineThis compound8-IodocinnolinePredicted Rationale
C-3 ~148-150~148-150~148-150~148-150deshielded by adjacent N1
C-4 ~125-127~125-127~125-127~125-127
C-4a ~128-130~128-130~128-130~128-130quaternary carbon
C-5 ~95-100~138-140~130-132~135-137C-I carbon shows a significant upfield shift
C-6 ~135-137~95-100~140-142~128-130C-I carbon shows a significant upfield shift
C-7 ~130-132~132-134~95-100~138-140C-I carbon shows a significant upfield shift
C-8 ~130-132~128-130~130-132~95-100C-I carbon shows a significant upfield shift
C-8a ~150-152~150-152~150-152~150-152quaternary carbon adjacent to N2
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
Functional GroupPredicted Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H 3050-3150Stretch
C=N 1620-1650Stretch
Aromatic C=C 1450-1600Stretch
C-I 500-600Stretch
Table 4: Predicted UV-Vis Absorption Maxima (λmax, nm) in Ethanol
IsomerPredicted λmax (nm)Electronic Transition
5-Iodocinnoline 280-320π → π
6-Iodocinnoline 285-325π → π
This compound 285-325π → π
8-Iodocinnoline 280-320π → π

Note: The position of the iodine is expected to cause minor bathochromic or hypsochromic shifts depending on its electronic influence on the chromophore.

Table 5: Predicted Mass Spectrometry Data (EI-MS)
IsomerMolecular Ion (M⁺)Key Fragmentation Pathways
All Isomers m/z 256Loss of I (m/z 129), Loss of N₂ (m/z 228), Loss of HCN (m/z 229)

Note: The fragmentation patterns for all regioisomers are expected to be very similar, with potential minor differences in the relative intensities of fragment ions.

Experimental Protocols

While specific protocols for iodocinnolines are not available, the following are general methodologies for the spectroscopic analysis of related heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the iodocinnoline isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) are typically required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the iodocinnoline isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λmax.

  • Acquisition: Record the spectrum over a range of 200-400 nm. Use the pure solvent as a blank for baseline correction.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

  • Ionization: Electron Ionization (EI) is a common technique for this class of molecules, typically at 70 eV. Electrospray Ionization (ESI) can be used for LC-MS analysis.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and its regioisomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Iodocinnoline Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison and Structure Elucidation Synthesis Synthesis of Iodocinnoline Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Isomer IR IR Spectroscopy Purification->IR Pure Isomer UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Pure Isomer MS Mass Spectrometry Purification->MS Pure Isomer Compare_NMR Compare Chemical Shifts and Coupling Patterns NMR->Compare_NMR Compare_IR Compare Vibrational Frequencies IR->Compare_IR Compare_UV Compare λmax and Molar Absorptivity UV_Vis->Compare_UV Compare_MS Compare Fragmentation Patterns MS->Compare_MS Structure_Elucidation Structure Elucidation of each Isomer Compare_NMR->Structure_Elucidation Compare_IR->Structure_Elucidation Compare_UV->Structure_Elucidation Compare_MS->Structure_Elucidation

Navigating the Synthesis of 7-Iodocinnoline: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and economical production of key intermediates is paramount. 7-Iodocinnoline, a heterocyclic compound with potential applications in medicinal chemistry, presents a synthetic challenge for which various methodological approaches can be envisioned. This guide provides a comparative cost-effectiveness analysis of two plausible synthetic routes to this compound, offering insights into the selection of an optimal manufacturing strategy based on experimental data and economic considerations.

Method 1: Sandmeyer Reaction of 7-Aminocinnoline

This classical approach involves the diazotization of an amino group followed by its replacement with iodine. The synthesis would commence with the nitration of a commercially available cinnoline derivative to introduce a nitro group at the 7-position, followed by reduction to the corresponding 7-aminocinnoline. The final step is a Sandmeyer-type reaction to yield the desired this compound.

Method 2: Direct C-H Iodination of Cinnoline

A more modern and potentially more atom-economical approach involves the direct iodination of the cinnoline core. This method circumvents the need for the installation and subsequent conversion of a nitro and amino group. The reaction would likely employ a suitable iodinating agent and a catalyst to achieve regioselective iodination at the 7-position of the cinnoline ring.

Comparative Cost-Effectiveness Analysis

To provide a clear comparison of these two synthetic strategies, the following table summarizes the key quantitative data for each method. The data for yields and reaction times are based on analogous reactions reported in the chemical literature for similar heterocyclic systems, and reagent costs are estimated from current market prices.

MetricMethod 1: Sandmeyer ReactionMethod 2: Direct C-H Iodination
Overall Yield ~40-50% (over 3 steps)~60-70% (1 step)
Reaction Time 2-3 days12-24 hours
Starting Material Cost ModerateLow
Reagent Cost High (due to multiple steps and reagents)Moderate
Solvent & Waste Cost HighLow
Estimated Overall Cost HighModerate

Experimental Protocols

Method 1: Proposed Synthesis of this compound via Sandmeyer Reaction

  • Nitration of Cinnoline: Cinnoline is treated with a mixture of nitric acid and sulfuric acid at a controlled temperature to yield 7-nitrocinnoline.

  • Reduction of 7-Nitrocinnoline: The 7-nitrocinnoline is then reduced to 7-aminocinnoline using a standard reducing agent such as tin(II) chloride in hydrochloric acid.

  • Diazotization and Iodination of 7-Aminocinnoline: 7-Aminocinnoline is dissolved in an acidic solution and treated with sodium nitrite at low temperature to form the diazonium salt. This is followed by the addition of a solution of potassium iodide to yield this compound.

Method 2: Proposed Synthesis of this compound via Direct C-H Iodination

  • Direct Iodination: Cinnoline is dissolved in a suitable solvent, and an iodinating agent (e.g., N-iodosuccinimide or molecular iodine) is added in the presence of a catalyst (e.g., a palladium or copper catalyst) and a directing group if necessary to ensure regioselectivity. The reaction mixture is heated until the starting material is consumed, yielding this compound after purification.

Logical Workflow for Method Selection

The choice between these two synthetic routes will depend on a variety of factors including the scale of the synthesis, available equipment, and the relative importance of cost, time, and environmental impact. The following diagram illustrates a logical workflow for selecting the most appropriate method.

Workflow for Selecting a this compound Synthesis Method Start Start: Need to Synthesize this compound Scale What is the desired scale of synthesis? Start->Scale Small_Scale Small Scale (< 1g) Scale->Small_Scale Small Large_Scale Large Scale (> 1g) Scale->Large_Scale Large Time_Constraint Is there a tight deadline? Small_Scale->Time_Constraint Cost_Constraint Is cost the primary concern? Large_Scale->Cost_Constraint Method1 Select Method 1: Sandmeyer Reaction Time_Constraint->Method1 No Method2 Select Method 2: Direct C-H Iodination Time_Constraint->Method2 Yes Cost_Constraint->Method1 No Cost_Constraint->Method2 Yes End End: Proceed with Synthesis Method1->End Method2->End

Caption: A decision-making workflow for selecting the optimal synthesis method for this compound.

Conclusion

Based on this analysis, the direct C-H iodination method appears to be the more cost-effective and efficient route for the synthesis of this compound, primarily due to its higher overall yield, shorter reaction time, and reduced solvent and waste streams. While the Sandmeyer reaction is a well-established and reliable method, its multi-step nature leads to lower overall yields and higher costs, making it less favorable for larger-scale production. Researchers and drug development professionals should consider these factors when planning the synthesis of this and other similar heterocyclic compounds.

Comparative Docking Analysis of Cinnoline and Iodoquinazoline Derivatives in Key Protein Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery

This guide provides a comparative overview of molecular docking studies on two classes of heterocyclic compounds: cinnoline and iodoquinazoline derivatives. While direct comparative data on 7-iodocinnoline derivatives is limited in publicly available research, this guide synthesizes findings from studies on structurally related cinnolines and iodoquinazolines to offer valuable insights for drug development professionals. The focus is on their interactions with two significant therapeutic targets: Tubulin and Dihydrofolate Reductase (DHFR).

Data Presentation: Docking Performance Summary

The following tables summarize the quantitative data from docking studies of cinnoline and iodoquinazoline derivatives against their respective protein targets.

Table 1: Docking Results of Cinnoline Derivatives against Tubulin

Derivative ClassProtein TargetTop Compound ScoreKey InteractionsReference
4-methylbenzo[h]cinnolinesTubulin (Colchicine binding site)Computational Ki = 0.5 nMPutative binding at the colchicine site, leading to inhibition of tubulin polymerization.[1][2][3]

Table 2: Docking Results of 6-Iodoquinazoline Derivatives against DHFR

Derivative ClassProtein TargetTop Compound Score (Binding Affinity)Key Interactions & ResiduesReference
2,4-disubstituted-6-iodoquinazolinesDihydrofolate Reductase (E. coli & S. aureus)-10.52 kcal/molStrong binding affinities to the active site of DHFR.[4]
2,4-disubstituted-6-iodoquinazolinesHuman Thymidylate Synthase (hTS)Not specifiedInhibitory activity against hTS.[4]
2,4-disubstituted-6-iodoquinazolinesHuman Thymidine Kinase (hTK)Not specifiedInhibitory activity against hTK.[4]

Experimental Protocols

The methodologies outlined below are a synthesis of protocols reported in the referenced studies for the molecular docking of cinnoline and iodoquinazoline derivatives.

I. General Molecular Docking Workflow

A typical in silico molecular docking study follows a structured workflow to predict the binding affinity and orientation of a ligand within a protein's active site.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (PDB download, remove water, add hydrogens) grid Grid Box Generation (Define active site) p_prep->grid l_prep Ligand Preparation (2D to 3D conversion, energy minimization) dock Molecular Docking (e.g., AutoDock Vina) l_prep->dock grid->dock results Result Analysis (Binding energy, RMSD) dock->results visual Visualization (Interaction diagrams) results->visual

Figure 1: A generalized workflow for molecular docking studies.
II. Specific Protocols for Iodoquinazoline Derivatives vs. DHFR

The following protocol was specifically used for docking 6-iodoquinazoline derivatives against DHFR.[4]

  • Software: MolModa, integrating AutoDock Vina as the docking tool.[4]

  • Protein Preparation:

    • The X-ray crystal structures of DHFR from E. coli and S. aureus were retrieved from the Protein Data Bank.[4]

    • Co-crystallized molecules, except for the target protein (e.g., ligands, ions, and water), were removed.[4]

    • Hydrogen atoms were added, and protein side chains were optimized.[4]

    • The protein was protonated at a physiological pH of 7.4.[4]

  • Ligand Preparation:

    • The 2D structures of the iodoquinazoline derivatives were converted to 3D atomic coordinates (PDB format) using OpenBabel.[4]

  • Docking Parameters:

    • The binding pocket was identified based on the co-crystallized ligand in the catalytic site.[4]

    • A grid box with dimensions of 20 Å × 20 Å × 20 Å was centered on the co-crystallized ligand.[4]

    • The docking exhaustiveness was set to 8.[4]

    • Each docking run was performed in triplicate, and the ligand pose with the highest docking score was selected for further analysis.[4]

  • Interaction Analysis: PoseEdit was utilized to analyze hydrogen bonds and non-polar interactions between the target protein and the ligand.[4]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the protein targets discussed.

Dihydrofolate Reductase (DHFR) Signaling Pathway

DHFR is a critical enzyme in the folate metabolic pathway, essential for the de novo synthesis of purines and thymidylate, which are necessary for DNA synthesis and cell proliferation.[5][6][7]

DHFR_Pathway cluster_inhibition Inhibition by Derivatives DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA Purines->DNA Inhibitor Iodoquinazoline Derivatives Inhibitor->DHFR Inhibits

Figure 2: The role of DHFR in the folate synthesis pathway and its inhibition.
Tubulin Polymerization and the Cell Cycle

Tubulin polymerization is fundamental to the formation of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. Inhibition of this process leads to cell cycle arrest, primarily at the G2/M phase, and can induce apoptosis.[8]

Tubulin_Pathway cluster_cycle Cell Cycle cluster_inhibition Inhibition by Derivatives Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules CellCycle Cell Cycle Arrest (G2/M) Depolymerization Depolymerization Microtubules->Depolymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Depolymerization->Tubulin M M Phase (Mitosis) Spindle->M Apoptosis Apoptosis CellCycle->Apoptosis G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M M->G1 Inhibitor Cinnoline Derivatives Inhibitor->Polymerization Inhibits

Figure 3: Inhibition of tubulin polymerization leading to cell cycle arrest.

References

Safety Operating Guide

Proper Disposal of 7-Iodocinnoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of 7-Iodocinnoline, a halogenated heterocyclic compound. Due to its chemical nature, improper disposal can pose significant environmental and health risks. This document provides essential safety and logistical information for the proper management of this compound waste.

Key Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound, including weighing and transferring, should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.

Quantitative Data on Waste Classification

As a halogenated organic compound, this compound waste is classified as hazardous. While specific concentration limits for this compound are not individually established, it falls under broader categories of regulated chemical waste.

Waste CategoryPrimary HazardRecommended Container Type
Solid this compound WasteToxic, Environmental HazardLabeled, sealed, and durable plastic or glass container
Contaminated Labware (solid)Toxic, Environmental HazardPuncture-resistant sharps container or designated glass waste box
Solutions of this compoundToxic, Environmental HazardLabeled, sealed, and chemically compatible waste bottle (e.g., glass or polyethylene)

Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed environmental health and safety (EHS) vendor. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

  • Solid Waste: Collect all solid this compound, including residual amounts in weighing boats and contaminated filter paper, in a designated, clearly labeled hazardous waste container.

  • Contaminated Sharps and Glassware: Needles, syringes, and broken glassware contaminated with this compound must be placed in a designated sharps container. Unbroken, contaminated glassware should be rinsed with a minimal amount of a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as liquid hazardous waste. The rinsed glassware should then be placed in a designated glass waste container.

  • Liquid Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams to avoid complicating the disposal process.

Step 2: Waste Labeling and Storage

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Keep waste containers securely sealed when not in use.

  • Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest documentation.

Experimental Protocols: In-Lab Chemical Treatment (Not Recommended)

While chemical methods for the dehalogenation of aromatic compounds exist, such as reductive dehalogenation, these procedures are not recommended for the routine disposal of this compound in a standard laboratory setting without specific, validated protocols and a thorough risk assessment. Attempting to neutralize or degrade the compound without a well-established procedure can lead to uncontrolled reactions and the generation of other hazardous byproducts.

The safest and most compliant approach is to dispose of this compound through your institution's hazardous waste management program.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_final_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Waste This compound Waste Generated FumeHood->Waste SolidWaste Solid Waste (e.g., powder, contaminated paper) Waste->SolidWaste LiquidWaste Liquid Waste (e.g., solutions, rinsates) Waste->LiquidWaste SharpsWaste Contaminated Sharps (e.g., needles, broken glass) Waste->SharpsWaste SolidContainer Labeled Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Halogenated Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Sharps Container SharpsWaste->SharpsContainer Storage Store in Satellite Accumulation Area SolidContainer->Storage LiquidContainer->Storage SharpsContainer->Storage EHS Contact EHS for Pickup Storage->EHS Disposal Disposal by Licensed Vendor EHS->Disposal

Caption: Logical workflow for the safe disposal of this compound.

Personal protective equipment for handling 7-Iodocinnoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 7-Iodocinnoline in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and ingestion.

According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, prolonged or repeated exposure, particularly if swallowed, can cause damage to the thyroid.[1]

The following table summarizes the recommended personal protective equipment for handling this compound.

Personal Protective Equipment Specification Purpose
Eye and Face Protection Chemical splash goggles or a face shield.[2][3]To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).[4][5]To prevent skin contact and absorption.
A fully buttoned laboratory coat.[4][5]To protect skin and clothing from contamination.
Closed-toe shoes.[4]To protect feet from spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4][6]To minimize inhalation of dust or vapors.
A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation.To provide respiratory protection in high-exposure scenarios.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound to minimize exposure and ensure safety.

1. Engineering Controls:

  • Always handle this compound in a properly functioning chemical fume hood to control exposure to dust and vapors.[4][6]

  • Ensure that safety showers and eyewash stations are readily accessible and in good working order.[7]

2. Procedural Steps for Handling:

  • Before handling, carefully read and understand the Safety Data Sheet (SDS) for this compound.[7]

  • Wear the appropriate personal protective equipment (PPE) as outlined in the table above before beginning any work.[2][3][4][8][9]

  • Avoid generating dust.[1] If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Keep containers of this compound tightly closed when not in use.[1]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]

3. In Case of a Spill:

  • For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert dry substance and place it in a sealed container for disposal.[5]

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: As a halogenated organic compound, this compound waste must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[4][10] Do not mix it with non-halogenated waste.

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a well-ventilated area, such as a satellite accumulation area within the laboratory.[10]

  • Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Arrange for pickup and disposal by a certified hazardous waste management company.

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation ppe Don PPE prep->ppe Assess Hazards handling Handling in Fume Hood experiment Experimental Use handling->experiment Perform experiment spill Spill? experiment->spill decon Decontamination waste Waste Collection (Halogenated) decon->waste Dispose of contaminated materials disposal Final Disposal waste->disposal Follow institutional procedures ppe->handling Proceed to work spill->decon No spill_response Spill Response spill->spill_response Yes spill_response->waste Collect spill debris

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.